molecular formula C13H17N5O2S B2897878 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1223475-58-8

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B2897878
M. Wt: 307.37
InChI Key: FPXJTCXIARRAQI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methylsulfanyl group (-SCH3) could potentially be oxidized, and the amide group (-CONH2) could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in water, while the aromatic rings could contribute to its stability .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-7-10(8(2)15-13(14-7)21-4)5-6-11(19)17-12-16-9(3)18-20-12/h5-6H2,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJTCXIARRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide

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